molecular formula C7H10F3N3 B2405638 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine CAS No. 1006455-31-7

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine

Cat. No.: B2405638
CAS No.: 1006455-31-7
M. Wt: 193.173
InChI Key: WTBFWCUKDVZZJX-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is a fluorinated pyrazole derivative featuring a propylamine chain linked to a trifluoromethyl-substituted pyrazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring serves as a scaffold for intermolecular interactions, such as hydrogen bonding and π-π stacking . Its molecular formula is C₈H₁₂F₃N₃, with a molar mass of 207.2 g/mol and CAS number 1006334-06-0 .

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c8-7(9,10)6-2-5-13(12-6)4-1-3-11/h2,5H,1,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBFWCUKDVZZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006455-31-7
Record name 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with propylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and catalysts to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate for synthesizing more complex molecules in pharmaceutical and material sciences. The trifluoromethyl group enhances the compound's reactivity and stability, making it an attractive candidate for further functionalization .

Potential Biological Interactions
Research has indicated that compounds containing pyrazole structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the trifluoromethyl group can enhance lipophilicity, improving the compound's interaction with biological targets such as enzymes and receptors .

Case Study: Interaction with Biological Targets
A study involving this compound demonstrated its potential to modulate enzyme activity through binding interactions. Techniques such as surface plasmon resonance and molecular docking studies were employed to analyze its binding affinities, revealing insights into its mechanism of action .

Pharmaceutical Applications

Drug Development
The compound is being investigated as a pharmaceutical intermediate due to its promising biological activities. Its derivatives have shown potential in treating various diseases, leading to the development of several drug candidates currently undergoing clinical trials .

Table 1: Summary of Pharmaceutical Applications

Application AreaDescription
Anticancer AgentsPotential use in developing drugs targeting cancer cells
Anti-inflammatory DrugsInvestigated for properties that reduce inflammation
AnalgesicsPotential application in pain management formulations

Agrochemical Uses

Crop Protection
this compound derivatives are utilized in agrochemical formulations aimed at pest control. The unique properties of trifluoromethylpyridines contribute to their effectiveness as crop protection agents .

Material Science

Development of New Materials
In material science, this compound is explored for its ability to enhance the stability and reactivity of new materials. Its incorporation into polymer matrices can lead to materials with improved physical and chemical properties .

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Extending the alkyl chain (e.g., butan-1-amine vs. propylamine) increases molecular weight and may enhance membrane permeability .
  • Heterocycle Substitution : Replacing pyrazole with nitroimidazole (e.g., mTFN-1) introduces hypoxia-targeting properties but reduces metabolic stability due to nitro group reactivity .

Antiproliferative Activity

In a study comparing N3-acyl-N5-aryl-3,5-diaminoindazole analogs, propylamine derivatives with morpholine or 4-methylpiperazine substituents exhibited distinct activity profiles:

  • Morpholine-substituted analogs showed 7-fold selectivity for AMC-HN4 cells (a head and neck squamous cell carcinoma line resistant to 5-FU) over other cancer cells .
  • 4-Methylpiperazine analogs retained selectivity but with reduced potency (IC₅₀ increased by an order of magnitude) .

Hypoxia-Targeting Properties

Nitroimidazole-based propylamine derivatives (e.g., CF3PM) demonstrated hypoxia-selective cytotoxicity in V79 cells:

  • CF3PM (5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)propylamino]-2-trifluoromethylpyrimidine) exhibited the highest selectivity ratio (15.5) between hypoxic and aerobic cells .
  • In contrast, DiCF3 (N-3,5-di-trifluoromethylbenzyl analog) showed minimal selectivity (2.0 ), highlighting the critical role of substituent positioning .

Critical Analysis and Research Implications

Structure-Activity Relationships (SAR) :

  • The trifluoromethyl group on pyrazole enhances both lipophilicity and electron-withdrawing effects, improving binding to hydrophobic pockets in biological targets .
  • Alkyl chain modifications influence cellular uptake; shorter chains (e.g., propylamine) favor rapid diffusion, while longer chains (e.g., butan-1-amine) may improve sustained release .

Toxicity and Safety: Propylamine derivatives with methylthio groups (e.g., 3-(Methylthio)propylamine) exhibit skin and eye irritation hazards (Category 1C), necessitating stringent handling protocols .

Biological Activity

3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine is a chemical compound characterized by its unique trifluoromethyl group attached to a pyrazole moiety. This structure imparts distinct electronic properties and enhances the compound's lipophilicity, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula of this compound is C7_7H10_{10}F3_3N3_3, with a molecular weight of 193.17 g/mol.

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent attachment of the propylamine group. The reactivity of the pyrazole moiety allows for various chemical transformations, which can lead to the development of derivatives with potentially enhanced biological activities.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. Key findings include:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). Studies indicate that compounds with similar structures may inhibit critical pathways involved in tumor growth, such as BRAF(V600E) and EGFR signaling pathways .
  • Anti-inflammatory Effects : There is evidence suggesting that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
  • Antibacterial Properties : Some studies have reported antibacterial activity associated with pyrazole derivatives, indicating a broad spectrum of biological activity .

Summary of Biological Activities

Biological ActivityMechanism/TargetReferences
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryModulation of inflammatory pathways
AntibacterialDisruption of bacterial cell function

Case Studies

  • Antitumor Efficacy : A study evaluated various pyrazole derivatives, including this compound, against breast cancer cell lines. Results indicated that certain modifications to the pyrazole structure could enhance cytotoxicity, especially when used in combination with standard chemotherapy agents like doxorubicin. The combination showed a significant synergistic effect, particularly in MDA-MB-231 cells .
  • Anti-inflammatory Activity : Research has highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit key enzymes involved in inflammatory processes. This suggests that this compound could be developed into therapeutic agents for conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and influences pharmacokinetic properties, potentially improving bioavailability and efficacy.

Comparison with Similar Compounds

Compound NameStructureKey Features
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amineStructureExhibits antitumor activity; similar trifluoromethyl substitution.
2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amineStructureDifferent alkyl chain; studied for antimicrobial properties.
4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazolStructureContains chlorine substitution; explored for pesticide applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-Trifluoromethyl-pyrazol-1-yl)-propylamine with high purity?

  • Methodological Answer : The synthesis requires careful selection of reagents and reaction conditions. For example, copper(I) bromide and cesium carbonate are effective catalysts for coupling reactions involving pyrazole derivatives, as demonstrated in the synthesis of structurally similar compounds . Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterization by 1^1H/13^13C NMR and HRMS are critical to confirm purity and structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400 MHz) and 13^13C NMR confirm regiochemistry and substituent positions, with characteristic shifts for trifluoromethyl groups (~δ -60 ppm in 19^19F NMR) .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches near 3298 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselectivity be achieved in synthesizing trifluoromethylpyrazole derivatives?

  • Methodological Answer : Regioselective synthesis often involves lithiation strategies. For example, n-BuLi in THF selectively deprotonates pyrazole rings at specific positions, enabling electrophilic trapping (e.g., with trifluoromethylating agents). Flow chemistry can enhance reproducibility by controlling reaction kinetics and avoiding intermediate precipitation .

Q. What role does Design of Experiments (DoE) play in optimizing reaction conditions for this compound?

  • Methodological Answer : DoE minimizes experimental trials while maximizing data quality. For instance, factorial designs can optimize parameters like temperature (e.g., 35°C vs. higher), solvent polarity (e.g., DMSO vs. THF), and catalyst loading. Statistical analysis identifies significant variables, reducing development time by ~40% compared to trial-and-error approaches .

Q. How can computational methods be integrated with experimental synthesis to improve efficiency?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental design. The ICReDD framework combines computational reaction path searches with machine learning to prioritize viable conditions, creating a feedback loop between simulation and lab data .

Q. What strategies are effective for functionalizing the propylamine moiety in this compound?

  • Methodological Answer :

  • N-Alkylation : React with alkyl halides or carbonyl compounds under basic conditions (e.g., Cs2_2CO3_3) .
  • Cross-Coupling : Use palladium catalysts for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
  • Derivatization : Modify the amine group via reductive amination or acylation to enhance bioactivity .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodological Answer :

  • Calibration : Use certified reference standards (e.g., aprepitant analogs) to validate NMR and MS instruments .
  • Solvent Effects : Account for solvent-induced shifts (e.g., CDCl3_3 vs. DMSO-d6_6) in NMR comparisons .
  • Reproducibility : Replicate synthesis and analysis under controlled conditions to isolate variables .

Q. What purification challenges arise due to by-products, and how can they be mitigated?

  • Methodological Answer :

  • Chromatography : Gradient elution (e.g., 0–100% ethyl acetate/hexane) separates closely related impurities .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the amine as a crystalline solid .
  • LC-MS Monitoring : Track by-product formation in real-time to adjust reaction quenching points .

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